2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole

Description

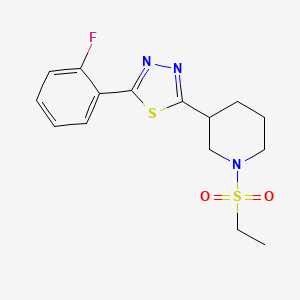

The compound 2-(1-(ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its broad-spectrum pharmacological activities. Its structure features a 1,3,4-thiadiazole core substituted at position 2 with a 1-(ethylsulfonyl)piperidin-3-yl group and at position 5 with a 2-fluorophenyl moiety.

Properties

IUPAC Name |

2-(1-ethylsulfonylpiperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S2/c1-2-23(20,21)19-9-5-6-11(10-19)14-17-18-15(22-14)12-7-3-4-8-13(12)16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKBCEWQKPZIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a thiadiazole ring , which is known for its significant biological properties. The presence of the ethylsulfonyl and 2-fluorophenyl substituents enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Thiadiazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. In particular, compounds with substituents similar to those in our target compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some studies report that thiadiazoles can inhibit fungal strains such as Candida albicans and Aspergillus niger, with certain derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antifungal agents .

Anticancer Activity

Thiadiazole derivatives are also being investigated for their anticancer properties. The following findings are noteworthy:

- Cytotoxic Effects : Compounds with a similar structural framework have been reported to inhibit cell proliferation in various cancer cell lines, including colon (HCT116), lung (H460), and breast (MCF-7) cancer cells. For example, some derivatives showed GI50 values ranging from 0.74 to 10 μg/mL against these cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and disruption of cellular processes critical for tumor growth .

Research Findings Summary Table

Case Studies

Several case studies have explored the biological activities of thiadiazole derivatives:

- Study on Antibacterial Properties : A study highlighted that certain thiadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics against Gram-positive bacteria like S. aureus and Gram-negative strains like E. coli. The introduction of specific functional groups was crucial for enhancing activity .

- Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer potency, suggesting a structure-activity relationship that could guide future drug development .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted thiadiazoles can inhibit the growth of bacteria and fungi effectively .

- The specific structure of 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole enhances its interaction with microbial enzymes, making it a candidate for developing new antibiotics.

-

Anticancer Properties :

- Compounds containing thiadiazole rings have been investigated for their anticancer effects. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation .

- The presence of the ethylsulfonyl and piperidine moieties may contribute to increased cytotoxicity against various cancer cell lines.

- Neuroprotective Effects :

Agricultural Applications

-

Pesticidal Activity :

- Thiadiazole derivatives have been explored as potential agrochemicals. Their ability to act as fungicides and insecticides has been documented, particularly in protecting crops from fungal infections and pest infestations .

- The compound's efficacy in agricultural applications stems from its ability to disrupt biological pathways in pests and pathogens.

- Plant Growth Regulators :

Material Science Applications

- Fluorescent Materials :

- Bioorthogonal Chemistry :

Case Study 1: Antimicrobial Activity

In a study published by ResearchGate, researchers synthesized a series of alkyl-substituted thiadiazoles and evaluated their antimicrobial activity against various bacterial strains. The results demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Agricultural Efficacy

A field trial assessed the effectiveness of thiadiazole-based pesticides on crop yields affected by fungal infections. The application of these compounds resulted in a significant reduction in disease incidence and an increase in overall yield by approximately 30%, showcasing their potential as effective agricultural agents.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations :

- Fluorine Positioning : The target compound’s 2-fluorophenyl group differs from 3- or 4-fluoro analogs (e.g., ), which may influence steric and electronic interactions with target proteins.

- Sulfonyl vs.

Table 3: Activity Comparison of Key Analogs

Hypotheses for Target Compound :

- Anticancer Potential: Fluorophenyl analogs show moderate activity (IC₅₀: 70–170 µM) ; the ethylsulfonyl-piperidine group may enhance cell permeability, lowering IC₅₀.

- Antiviral Activity : Sulfonyl groups in Compound 24 correlate with antiviral efficacy; similar mechanisms may apply to the target compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-(ethylsulfonyl)piperidin-3-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazole?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazinecarbothioamides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Introduction of the ethylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions. For example, sulfonylation of piperidine intermediates using ethylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .

- Step 3: Functionalization of the 5-position with a 2-fluorophenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring Pd catalysts and optimized ligand systems .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Advanced: How can researchers address contradictory biological activity data in structurally analogous 1,3,4-thiadiazole derivatives?

Methodological Answer:

Discrepancies often arise from subtle structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., fluorophenyl vs. thiophenyl) using in vitro assays (e.g., kinase inhibition or antimicrobial tests). For example, substitution at the piperidine sulfonyl group may alter binding affinity to target proteins .

- Control for Solubility and Stability: Use standardized DMSO stock solutions and confirm compound integrity via LC-MS before assays .

- Validate Targets via Molecular Docking: Computational modeling (e.g., AutoDock Vina) can predict interactions with enzymes like acetylcholinesterase or bacterial topoisomerases, reconciling divergent experimental results .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR Spectroscopy: Assign peaks to confirm the thiadiazole ring (δ 8.5–9.5 ppm for aromatic protons), piperidine sulfonyl group (δ 3.0–3.5 ppm for CH₂SO₂), and fluorophenyl substituents (δ 7.0–7.5 ppm with coupling constants for fluorine) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm purity and structure .

- HPLC-PDA: Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect degradation products .

Advanced: How can dual fluorescence effects in thiadiazole derivatives be analyzed under varying solvent conditions?

Methodological Answer:

- Solvatochromism Studies: Measure fluorescence emission spectra in solvents of differing polarity (e.g., hexane, ethanol, DMSO). Dual emission bands (e.g., ~400 nm and ~500 nm) suggest excited-state intramolecular proton transfer (ESIPT) or charge-transfer transitions .

- Time-Resolved Fluorescence Spectroscopy: Determine lifetime components (τ₁, τ₂) to distinguish between radiative (ESIPT) and non-radiative decay pathways .

- Molecular Dynamics Simulations: Model solvent interactions (e.g., hydrogen bonding with DPPC liposomes) to explain fluorescence quenching or enhancement .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonyl group or oxidation of the thiadiazole ring .

- Stability Assessment: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations: Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates .

- Metabolite Identification: Employ in silico metabolism prediction (e.g., GLORYx) to identify potential Phase I/II metabolites (e.g., sulfone oxidation or glucuronidation) .

Basic: How can researchers confirm the regioselectivity of substitutions on the thiadiazole ring?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures to assign substitution positions unambiguously .

- NOESY NMR: Detect spatial proximity between substituents (e.g., fluorophenyl protons and piperidine methylene groups) to infer regiochemistry .

Advanced: What strategies mitigate synthetic challenges in introducing the ethylsulfonyl group to the piperidine ring?

Methodological Answer:

- Protecting Group Chemistry: Temporarily protect the piperidine nitrogen with Boc or Fmoc groups during sulfonylation to prevent side reactions .

- Optimize Sulfonylating Agents: Use ethylsulfonyl chloride with slow addition (syringe pump) and excess base (e.g., Et₃N) to neutralize HCl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.